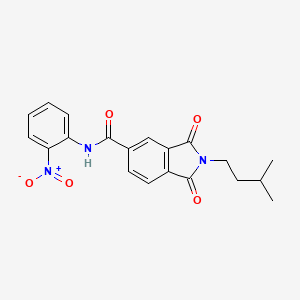![molecular formula C15H19N5O5 B4072238 N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline](/img/structure/B4072238.png)
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline
Overview
Description
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a morpholine ring, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with morpholine and 2-nitroaniline under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the morpholine ring.
Scientific Research Applications
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
Uniqueness
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-5-(morpholin-4-yl)-2-nitroaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and nitroaniline moiety distinguishes it from other oxadiazole derivatives, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-5-morpholin-4-yl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-11-15(18-25-17-11)24-7-4-16-13-10-12(2-3-14(13)20(21)22)19-5-8-23-9-6-19/h2-3,10,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXBEMJCUUJCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4072166.png)
![6-(2-AMINO-4,5-DIMETHYLPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4072172.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4072184.png)
![1-({[5-benzyl-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4072185.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B4072195.png)
![N-cyclopropyl-5-[4-(2-methoxy-3-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4072198.png)
amine](/img/structure/B4072203.png)
![7-HYDROXY-8-[(4-METHYLPIPERAZIN-1-YL)METHYL]-3-[2-(PROPAN-2-YL)PHENOXY]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B4072204.png)
![1-(2-chloro-4-nitrophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4072211.png)
![1-(3-chlorophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4072214.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B4072222.png)
![2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4072235.png)

![1-[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4072268.png)
